3,6-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole moiety, an isoxazole ring, and a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Isoxazole Ring: This step involves the cyclization of a β-keto ester with hydroxylamine.
Formation of the Pyridine Ring: This can be synthesized via a condensation reaction involving an aldehyde and an amine.
Coupling Reactions: The final step involves coupling the pyrazole, isoxazole, and pyridine rings through various coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,6-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Known for its use in the synthesis of various pharmaceuticals.
Isoxazole derivatives: Widely studied for their antimicrobial properties.
Pyridine derivatives: Commonly used in the development of drugs and agrochemicals.
Uniqueness
3,6-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties . This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(3-pyrazol-1-ylpentyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-4-13(22-9-5-7-19-22)6-8-18-16(23)14-10-11(2)20-17-15(14)12(3)21-24-17/h5,7,9-10,13H,4,6,8H2,1-3H3,(H,18,23) |
InChI Key |
UGTCPXBFDPDOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=C2C(=NOC2=NC(=C1)C)C)N3C=CC=N3 |
Origin of Product |
United States |
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